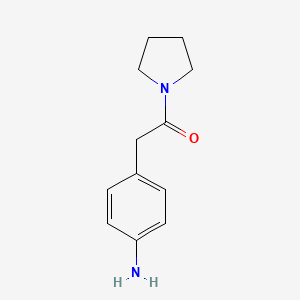
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline
Overview
Description
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and DFT Studies
The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) C11H16N2O2S, which is structurally related to 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline, has been extensively studied for its crystal structure and theoretical properties. Krishnan et al. (2021) explored the molecular structure of PSMA using crystallography and Density Functional Theory (DFT), finding that the molecule is essentially coplanar and displays strong N-H···O hydrogen bonds. The crystal structure also featured weak C-H···π interactions, contributing to a three-dimensional network. This study provides insights into the molecular geometry and interaction potential of similar compounds (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Comparative Study of Polyaniline and Polypyrrole
In a related field, Blinova et al. (2007) conducted a comparative study of the oxidation processes of aniline and pyrrole, leading to the formation of polyaniline and polypyrrole. This research is relevant as it delves into the chemical behavior of compounds related to this compound, enhancing our understanding of their properties in various chemical reactions and potential applications in materials science (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Synthesis and Applications in Heterocycle Construction
Nicolaou et al. (2009) described new synthetic methods for constructing novel heterocycles and tryptamines, involving compounds structurally similar to this compound. This study showcases the potential of such compounds in synthesizing complex molecular structures, which could have implications in pharmaceutical and material sciences (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Properties
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIAFWIIAECIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588166 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-87-4 | |
| Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

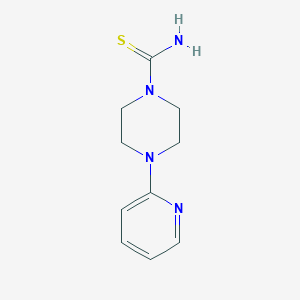

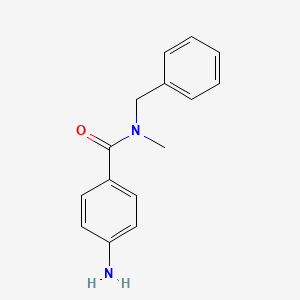

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
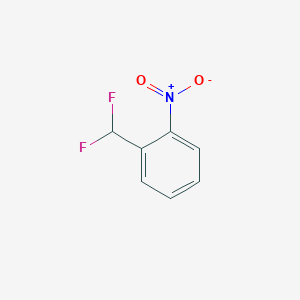
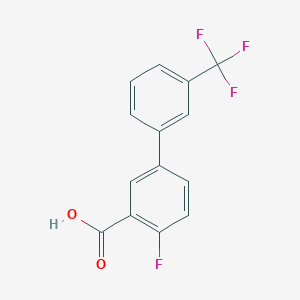
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
